![molecular formula C8H7F3N2O2S B3319445 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 112107-46-7](/img/structure/B3319445.png)
3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a chemical compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a thiadiazine ring structure. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the high electronegativity of fluorine atoms.
Mechanism of Action
Target of Action
The primary targets of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are AMPA and kainate receptors . These receptors are types of ionotropic glutamate receptors that play crucial roles in the central nervous system. They are involved in fast synaptic transmission and are implicated in many neurological functions and disorders .
Mode of Action
This compound acts as a positive allosteric modulator of AMPA and kainate receptors . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate. The introduction of a cyclopropyl chain at the 4-position of the thiadiazine ring was found to dramatically improve the potentiator activity on AMPA receptors .
Biochemical Pathways
The activation of AMPA and kainate receptors by this compound affects the glutamatergic neurotransmission pathway . This can lead to increased synaptic transmission and plasticity, which are essential for learning and memory processes. The compound’s effect on these receptors can also influence other downstream cellular processes and pathways .
Result of Action
The activation of AMPA and kainate receptors by this compound can lead to enhanced synaptic transmission and plasticity . This can result in improved cognitive performance, as observed in mice . The compound was also found to be selective, showing more than 21-fold selectivity over PI3Kγ .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are largely determined by its interactions with various biomolecules. For instance, it has been reported that certain benzothiadiazine dioxide derivatives can act as KATP channel activators, influencing the function of enzymes and proteins involved in insulin release from pancreatic B cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. For example, some benzothiadiazine dioxide derivatives have been found to exhibit antifungal activities, indicating that they may influence cell signaling pathways and gene expression in various types of cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves interactions with biomolecules at the molecular level. For instance, certain derivatives of this compound have been found to inhibit the PI3Kδ pathway, suggesting that they may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multiple steps, starting with the formation of the thiadiazine ring. One common approach is the cyclization of appropriate precursors under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide) in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvents, temperature, and pressure are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiadiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazines.
Substitution: Substituted trifluoromethyl compounds or thiadiazines.
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing the benzo[e][1,2,4]thiadiazine structure exhibit various biological activities. These include:
- Antimicrobial Activity : Studies have shown that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Potential : Preliminary investigations suggest that derivatives of this compound could inhibit tumor growth in certain cancer cell lines.
- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses in biological systems.
Applications in Pharmaceutical Research
The unique properties of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide make it a valuable scaffold in drug design and development. Its applications include:
- Lead Compound in Drug Development : The compound serves as a lead structure for synthesizing novel therapeutics targeting various diseases.
- Pharmacological Studies : It is used in pharmacological assays to evaluate the efficacy and safety of new drug candidates.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiadiazine derivatives against common pathogens. The results indicated that compounds similar to 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Research
In a recent experimental study focusing on cancer therapeutics, researchers synthesized various derivatives of the compound and assessed their cytotoxic effects on breast cancer cell lines. The findings suggested that certain modifications enhanced the anticancer activity significantly compared to the parent compound.
Comparison with Similar Compounds
3-(Trifluoromethyl)benzene: A simpler aromatic compound with a trifluoromethyl group.
3-(Trifluoromethyl)thiophene: A thiophene derivative with a trifluoromethyl group.
3-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group.
Uniqueness: 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its combination of the trifluoromethyl group and the thiadiazine ring. This combination provides distinct chemical and biological properties that are not found in simpler derivatives.
Biological Activity
3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a novel compound belonging to the class of benzothiadiazines. Its unique trifluoromethyl group and thiadiazine ring structure impart significant biological properties that have garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
The primary mechanism of action for this compound involves its role as a positive allosteric modulator of AMPA and kainate receptors. These receptors are critical components of the glutamatergic neurotransmission pathway, which is essential for synaptic transmission and plasticity in the central nervous system (CNS) . The activation of these receptors by this compound can enhance synaptic efficacy and may have implications in cognitive functions and neuroprotection.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Neuroprotective Effects
Studies have indicated that compounds similar to this compound exhibit neuroprotective properties. By modulating AMPA receptors, these compounds may help prevent neurodegeneration associated with conditions such as Alzheimer's disease .
Anticancer Properties
Research has explored the anticancer potential of benzothiadiazine derivatives. For instance, structure-activity relationship (SAR) studies have shown that certain modifications to the benzothiadiazine scaffold can enhance cytotoxicity against various cancer cell lines. Compounds with similar structures have demonstrated significant activity against prostate cancer and triple-negative breast cancer (TNBC), indicating a promising avenue for further exploration in cancer therapeutics .
Antimicrobial Activity
The thiazine moiety in this compound has been linked to antimicrobial properties. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been noted as a crucial factor influencing antibacterial activity .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Neuroprotection in Animal Models : In preclinical studies using rodent models of neurodegeneration, administration of compounds similar to this compound resulted in improved cognitive function and reduced markers of neuronal damage .
- Antitumor Efficacy : A study investigating the effects of benzothiadiazine derivatives on TNBC cells revealed that specific substitutions on the thiadiazine ring significantly increased cytotoxicity compared to standard chemotherapy agents like doxorubicin .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
3-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2S/c9-8(10,11)7-12-5-3-1-2-4-6(5)16(14,15)13-7/h1-4,7,12-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCAEVBBPQSNNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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